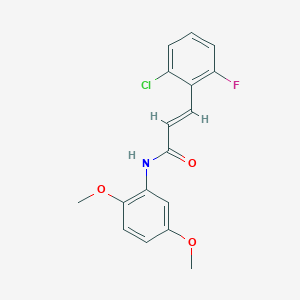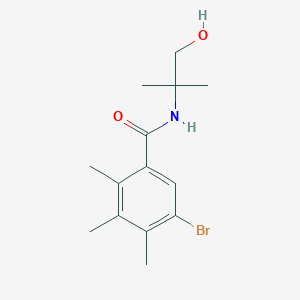
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective inhibitor of protein kinase CK2.
科学研究应用
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has been extensively studied for its potential as a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Aberrant CK2 activity has been implicated in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
作用机制
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has been shown to inhibit CK2 activity by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting their phosphorylation and downstream signaling. 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has been found to be a more potent inhibitor of CK2 than other commonly used inhibitors, such as 4,5,6,7-tetrabromobenzotriazole (5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamidet) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT).
Biochemical and Physiological Effects
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has been shown to inhibit CK2 activity in a variety of cell types, including cancer cells, immune cells, and neuronal cells. Inhibition of CK2 by 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has been found to have diverse effects on cellular processes, including cell cycle arrest, apoptosis, and autophagy. 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has also been shown to modulate the activity of other signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
实验室实验的优点和局限性
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to inhibit CK2 in various cell types, and its ability to modulate other signaling pathways. However, 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide. One area of interest is the development of more potent and selective inhibitors of CK2 based on the structure of 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide. Another area of interest is the investigation of the effects of 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide on specific CK2 substrates and downstream signaling pathways. Additionally, the potential therapeutic applications of 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide in various diseases, including cancer and inflammatory disorders, warrant further investigation.
合成方法
The synthesis of 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide involves the reaction of 5-bromo-2,3,4-trimethylbenzoic acid with 2-amino-2-methyl-1-propanol in the presence of thionyl chloride. The resulting product is then treated with tert-butyl bromoacetate and sodium hydride to yield 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide. This synthesis method has been successfully used by various researchers to obtain high yields of 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2,3,4-trimethylbenzamide.
属性
IUPAC Name |
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-8-9(2)11(6-12(15)10(8)3)13(18)16-14(4,5)7-17/h6,17H,7H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJZWKUAELNBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC(C)(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

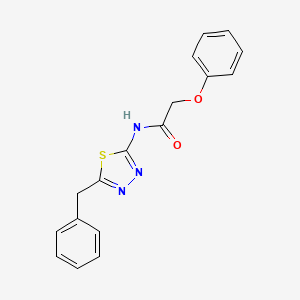
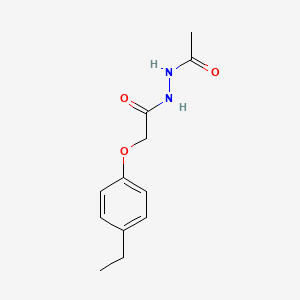
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)
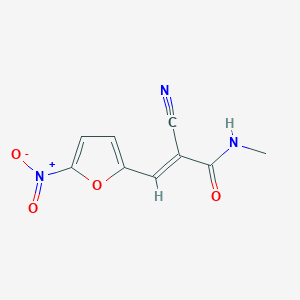
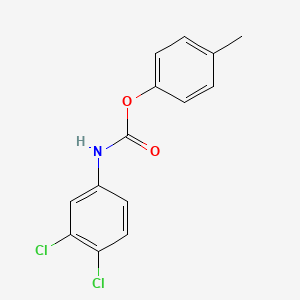
![5-hydroxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5791912.png)
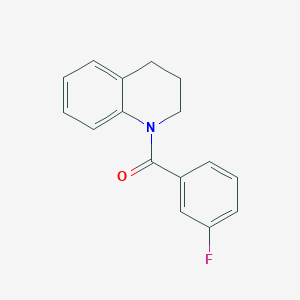

![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791959.png)
![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)

